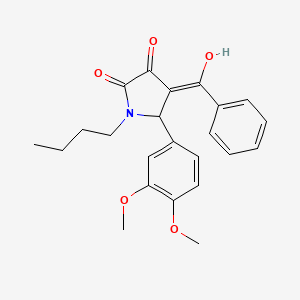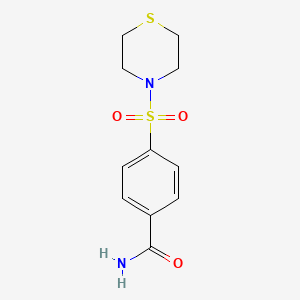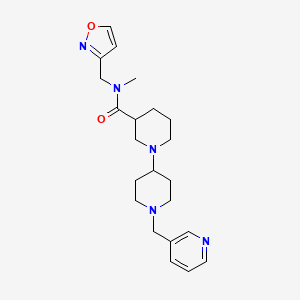![molecular formula C15H16N2OS2 B5318292 1-[2-methoxy-2-(2-thienyl)ethyl]-2-(5-methyl-2-thienyl)-1H-imidazole](/img/structure/B5318292.png)
1-[2-methoxy-2-(2-thienyl)ethyl]-2-(5-methyl-2-thienyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-methoxy-2-(2-thienyl)ethyl]-2-(5-methyl-2-thienyl)-1H-imidazole, also known as MTMTI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTMTI belongs to the class of imidazole derivatives and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 1-[2-methoxy-2-(2-thienyl)ethyl]-2-(5-methyl-2-thienyl)-1H-imidazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to activate the MAPK/ERK pathway, which plays a critical role in cell growth and survival. Additionally, this compound has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-bacterial properties. This compound has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
1-[2-methoxy-2-(2-thienyl)ethyl]-2-(5-methyl-2-thienyl)-1H-imidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in various assays. Additionally, this compound exhibits potent biological activity at low concentrations, which makes it an attractive candidate for drug development.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has been found to exhibit some toxicity at high concentrations, which can limit its use in certain assays.
将来の方向性
There are several future directions for the research on 1-[2-methoxy-2-(2-thienyl)ethyl]-2-(5-methyl-2-thienyl)-1H-imidazole. One direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the molecular mechanism of action of this compound, which can provide insights into its potential therapeutic applications. Additionally, the development of more soluble and less toxic derivatives of this compound can expand its use in various assays and in vivo studies.
合成法
The synthesis of 1-[2-methoxy-2-(2-thienyl)ethyl]-2-(5-methyl-2-thienyl)-1H-imidazole involves the condensation reaction between 2-methoxy-2-(2-thienyl)ethylamine and 2-(5-methyl-2-thienyl)-1H-imidazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields this compound as a white crystalline powder with a purity of over 99%.
科学的研究の応用
1-[2-methoxy-2-(2-thienyl)ethyl]-2-(5-methyl-2-thienyl)-1H-imidazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase.
特性
IUPAC Name |
1-(2-methoxy-2-thiophen-2-ylethyl)-2-(5-methylthiophen-2-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-11-5-6-14(20-11)15-16-7-8-17(15)10-12(18-2)13-4-3-9-19-13/h3-9,12H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQVJCKTMZMRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC=CN2CC(C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5318221.png)
![3,5-dihydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-4-methylbenzamide](/img/structure/B5318224.png)
![7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine](/img/structure/B5318227.png)

![ethyl [3-(3,4-dimethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5318247.png)
![6-chloro-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5318248.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpentanamide](/img/structure/B5318263.png)
![1-allyl-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B5318268.png)

![(3S*,4R*)-1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5318272.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5318282.png)


![N-({1-[(3-isopropylisoxazol-5-yl)methyl]piperidin-3-yl}methyl)isoxazole-3-carboxamide](/img/structure/B5318293.png)